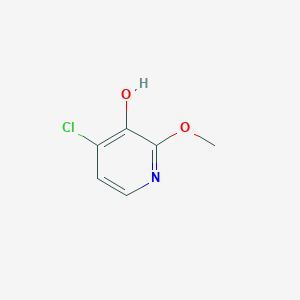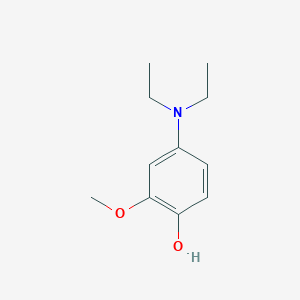
4-(Diethylamino)-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Diethylamino)-2-methoxyphenol: is an organic compound that features a diethylamino group and a methoxy group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethylamino)-2-methoxyphenol can be achieved through several methods. One common approach involves the reaction of 4-nitrophenol with diethylamine, followed by reduction and methylation steps. The reaction conditions typically include the use of reducing agents such as sodium borohydride and methylating agents like dimethyl sulfate .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Diethylamino)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: 4-(Diethylamino)-2-methoxyphenol is used as an intermediate in the synthesis of dyes and pigments. Its unique structure allows for the creation of compounds with specific photophysical properties .
Biology: In biological research, this compound is utilized as a fluorescent probe due to its ability to emit light upon excitation. This makes it valuable in imaging and diagnostic applications .
Medicine: Its structure allows for modifications that can enhance its binding affinity and selectivity .
Industry: In industrial applications, this compound is used in the production of polymers and coatings. Its chemical properties contribute to the durability and stability of these materials .
Mécanisme D'action
The mechanism of action of 4-(Diethylamino)-2-methoxyphenol involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to proteins and enzymes, altering their activity. The compound’s diethylamino group allows it to interact with nucleophilic sites, while the methoxy group can participate in hydrogen bonding and other interactions .
Comparaison Avec Des Composés Similaires
- 4-(Diethylamino)salicylaldehyde
- 4-Nitrosodiphenylamine
- N-(2,4-Dimethylphenyl)formamide
- 4-Nitrocatechol
Comparison: 4-(Diethylamino)-2-methoxyphenol is unique due to its combination of a diethylamino group and a methoxy group on a phenol ring. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, compared to similar compounds. For example, 4-(Diethylamino)salicylaldehyde lacks the methoxy group, which affects its chemical behavior and applications .
Propriétés
Numéro CAS |
50853-64-0 |
|---|---|
Formule moléculaire |
C11H17NO2 |
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
4-(diethylamino)-2-methoxyphenol |
InChI |
InChI=1S/C11H17NO2/c1-4-12(5-2)9-6-7-10(13)11(8-9)14-3/h6-8,13H,4-5H2,1-3H3 |
Clé InChI |
RGWUGDXIWBDWKO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(Tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid](/img/structure/B13619180.png)
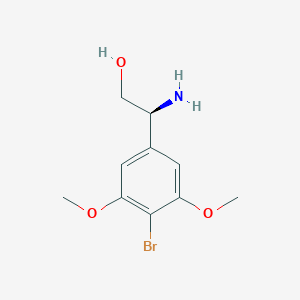

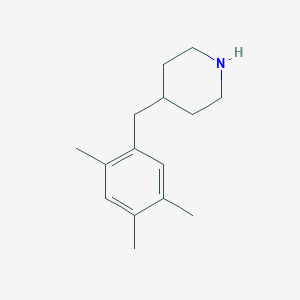
![8-Oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione](/img/structure/B13619197.png)
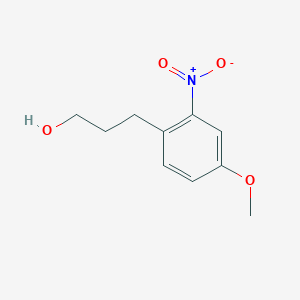
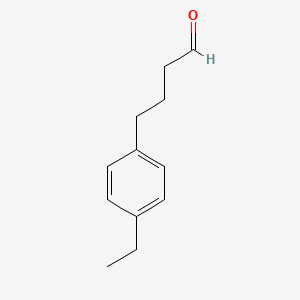
![Tert-butyl 6-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13619222.png)
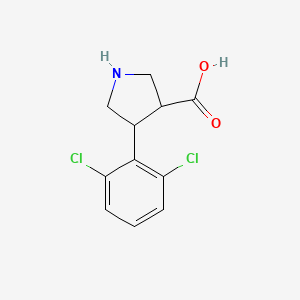
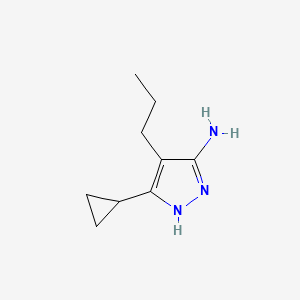
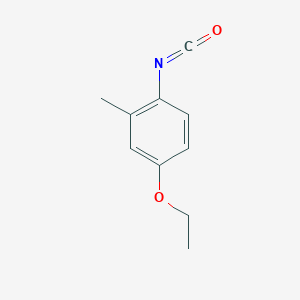
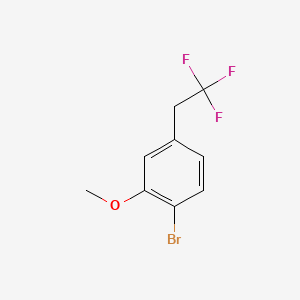
![rac-tert-butyl (1R,5S,6S)-1-amino-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B13619244.png)
